molecular formula C12H15NO5 B554345 N-Cbz-L-serine Methyl Ester CAS No. 1676-81-9

N-Cbz-L-serine Methyl Ester

Cat. No.: B554345
CAS No.: 1676-81-9
M. Wt: 253.25 g/mol
InChI Key: CINAUOAOVQPWIB-JTQLQIEISA-N
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Description

. This compound is characterized by the presence of a carbobenzyloxy group attached to the serine amino acid. It is commonly used as a protecting group for the serine residue in peptide synthesis, offering stability and selectivity during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cbz-L-serine methyl ester can be synthesized through the esterification of N-Cbz-L-serine with methanol in the presence of a suitable catalyst. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-L-serine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: N-Cbz-L-serine and methanol.

    Reduction: N-Cbz-L-serinol.

    Substitution: L-serine methyl ester.

Scientific Research Applications

N-Cbz-L-serine methyl ester is widely utilized in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Its primary applications include:

Mechanism of Action

The mechanism of action of N-Cbz-L-serine methyl ester primarily involves its role as a protecting group in peptide synthesis. The carbobenzyloxy group provides stability to the serine residue, preventing unwanted side reactions during peptide bond formation. The ester group can be selectively hydrolyzed or reduced to yield the desired peptide product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cbz-L-serine methyl ester is unique due to its specific combination of a carbobenzyloxy protecting group and a methyl ester group. This combination offers a balance of stability and reactivity, making it a valuable intermediate in peptide synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINAUOAOVQPWIB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426437
Record name N-Cbz-L-serine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1676-81-9
Record name N-[(Phenylmethoxy)carbonyl]-L-serine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1676-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cbz-L-serine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Serine, N-[(phenylmethoxy)carbonyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Z-Ser-OMe a suitable acceptor for transglycosylation reactions with Achatina achatina digestive enzymes?

A: The research highlights that the digestive juice of Achatina achatina exhibits significant β-galactosidase and β-glucosidase activities capable of catalyzing transglycosylation reactions [, ]. These enzymes facilitate the transfer of glycosyl units to acceptor molecules possessing hydroxyl groups. Z-Ser-OMe, with its free hydroxyl group, acts as an efficient acceptor for these reactions. Notably, the research demonstrates the formation of galactosyl-(Z-Ser-OMe) with a remarkable yield of 35% using Z-Ser-OMe as the acceptor and the digestive juice as the enzyme source []. This high yield underscores the effectiveness of Z-Ser-OMe as a glycosyl acceptor for these specific enzymes.

Q2: Are there other hydroxy amino acids that could potentially serve as acceptors in these transglycosylation reactions?

A: Yes, the research explores the transglycosylation potential of Achatina achatina digestive enzymes using other hydroxy amino acids like serine, threonine, and hydroxyproline as acceptors []. The study specifically notes the successful formation of galactosyl-(Z-Hyp-OMe) with a 28% yield using Z-Hyp-OMe (N-Cbz-L-hydroxyproline Methyl Ester) as the acceptor []. This finding suggests that the digestive enzymes might exhibit broader substrate specificity, accommodating other hydroxy amino acids as acceptors in transglycosylation reactions. Further investigation into the structural features influencing enzyme-acceptor interactions could unveil a wider range of suitable acceptor molecules for synthesizing diverse glycosylated compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.